Sodium benzo[D]oxazole-2-carboxylate
Description
Sodium benzo[d]oxazole-2-carboxylate is a heterocyclic organic compound featuring a benzo[d]oxazole core substituted with a carboxylate group at the 2-position, neutralized as a sodium salt. This compound is structurally characterized by a fused benzene and oxazole ring system, where the oxazole contributes electron-withdrawing properties, and the carboxylate group enhances solubility in polar solvents.
Properties
IUPAC Name |
sodium;1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJDCIURIBAZJN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Sodium benzo[D]oxazole-2-carboxylate is a chemical compound with a variety of applications, primarily in scientific research, due to its unique chemical properties and biological activities. It is a sodium salt derivative of benzoxazole, featuring a benzene ring fused with an oxazole ring. The presence of a carboxylate group enhances its solubility in aqueous solutions, making it suitable for use in medicinal chemistry and material science.
Scientific Research Applications
This compound is utilized across various scientific disciplines:
- Medicinal Chemistry The compound is used as a building block in the synthesis of biologically active molecules. Its derivatives are investigated for potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
- ** антимикробна активност** this compound has demonstrated activity against several bacterial strains, with effectiveness comparable to standard antibiotics. It has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in studies.
- Anticancer Properties Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It affects pathways related to apoptosis and cell signaling.
- Anti-inflammatory Effects The compound has been evaluated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Synthesis of Heterocyclic Compounds Sodium oxazole-2-carboxylate is used as an intermediate in the synthesis of other heterocyclic compounds.
- Industrial Applications It is employed in the production of pharmaceuticals and agrochemicals. Continuous flow reactors may be used in industrial settings to optimize yield and purity through controlled reaction conditions.
Biological Activities and Interactions
Research indicates that this compound interacts with a variety of biological molecules, leading to changes in enzyme activity and gene expression, which are critical for its antimicrobial and anticancer effects. The compound can bind to specific targets within microbial cells, disrupting their normal functions and leading to cell death.
Case Studies
- Antimicrobial Efficacy : A comparative study examined the antibacterial properties of sodium oxazole-2-carboxylate against common pathogens like E. coli and S. aureus, with results indicating significant inhibition zones comparable to established antibiotics.
- Anticancer Activity Assessment : In vitro assays have demonstrated that this compound can reduce the viability of cancer cell lines, suggesting its potential use in cancer therapeutics.
Neuroprotective Effects
- Alzheimer’s Disease Substituted benzo[d]oxazole-based derivatives have shown neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, suggesting a potential approach for the treatment of Alzheimer’s disease (AD) . In vitro studies indicate that many synthesized compounds can reduce the neurotoxicity of Aβ25-35-induced PC12 cells . One compound, 5c, was found to be non-neurotoxic and significantly increased the viability of Aβ25-35-induced PC12 cells .
- Akt/GSK-3β/NF-κB Signaling Pathway Compound 5c promoted the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decreased the expression of nuclear factor-κB (NF-κB) in Aβ25-35-induced PC12 cells . It also protected PC12 cells from Aβ25-35-induced apoptosis, reduced the hyperphosphorylation of tau protein, and decreased the expression of receptor for AGE (RAGE), β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1), inducible nitric oxide synthase (iNOS), and Bcl-2-associated X protein/B-cell lymphoma 2 (Bax/Bcl-2) .
- Toxicity In vivo studies suggest that compound 5c shows less toxicity than donepezil in the heart and nervous system of zebrafish .
The tables below summarize the biological activity of oxazole derivatives, including antimicrobial effects.
| Compd. | Bacterial growth inhibition in mm |
|---|---|
| S. aureus | |
| 15 | 20 |
| 16 | 18 |
| Amoxicillin | 30 |
| Compd. | Inhibition zone in mm |
|---|---|
| BS | |
| 17 | 23 |
| 18 | 24 |
| Ampicillin | 22 |
| Clotrimazole | – |
BS, Bacillus subtilis; SA, Staphylococcus aureus; EC, Escherichia coli; ST, Salmonella typhi; CA, Candida albicans; AN, Aspergillus niger
Comparison with Similar Compounds
Key Properties:
- Solubility : Sodium salts of aromatic carboxylates typically exhibit high water solubility due to ionic dissociation, unlike their ester counterparts (e.g., methyl benzo[d]oxazole-2-carboxylate, CAS 27383-86-4), which are more soluble in organic solvents .
- Thermal Stability: Benzo[d]oxazole derivatives generally show moderate thermal stability, with decomposition temperatures influenced by substituents.
- Electronic Properties: The benzo[d]oxazole core is electron-deficient, making it suitable as an electron-acceptor in optoelectronic materials.
Comparison with Structurally Similar Compounds
Methyl Benzo[d]oxazole-2-carboxylate (CAS 27383-86-4)
- Structure : Methyl ester of benzo[d]oxazole-2-carboxylic acid.
- Synthesis : Prepared via esterification of the corresponding carboxylic acid or through coupling reactions (e.g., using EDC∙HCl and 4-DMAP, as seen in ethyl oxazole carboxylate syntheses) .
- Applications : Primarily used as an intermediate in organic synthesis. Unlike the sodium salt, it lacks ionic character, limiting its utility in aqueous systems but favoring use in organic-phase reactions .
- Key Differences :
Sodium 5-Chlorobenzo[d]oxazole-2-carboxylate (CAS 87876-97-9)
- Structure : Chlorine-substituted derivative at the 5-position of the benzo[d]oxazole ring.
- Properties :
- Applications: Potential use in pharmaceuticals or agrochemicals due to halogenated aromatic systems’ bioactivity.
Sodium 1,3-Benzothiazole-2-carboxylate
- Structure : Benzothiazole analog with a sulfur atom replacing the oxygen in the oxazole ring.
- Stability: Benzothiazoles are generally more stable under acidic conditions due to sulfur’s resistance to oxidation .
- Applications : Used in corrosion inhibitors or coordination chemistry, leveraging the thiazole’s metal-binding affinity .
Comparative Data Table
| Compound | Core Structure | Substituent | Solubility | Thermal Stability (Td) | Key Applications |
|---|---|---|---|---|---|
| Sodium benzo[d]oxazole-2-carboxylate | Benzo[d]oxazole | COO<sup>−</sup>Na<sup>+</sup> | High (water) | >200°C (estimated) | Pharmaceuticals, synthesis |
| Methyl benzo[d]oxazole-2-carboxylate | Benzo[d]oxazole | COOCH3 | Organic solvents | Not reported | Organic synthesis |
| Sodium 5-chlorobenzo[d]oxazole-2-carboxylate | Benzo[d]oxazole | Cl, COO<sup>−</sup>Na<sup>+</sup> | Moderate (water) | ~250°C (estimated) | Agrochemicals |
| Sodium 1,3-benzothiazole-2-carboxylate | Benzothiazole | COO<sup>−</sup>Na<sup>+</sup> | High (water) | >250°C | Corrosion inhibition |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Sodium Benzo[D]oxazole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves cyclization of o-aminophenol derivatives with activated carboxylate precursors. For example, nitro-substituted analogs (e.g., ethyl 6-nitrobenzo[d]oxazole-2-carboxylate) are synthesized via condensation reactions under acidic or basic conditions . Yield optimization requires careful control of catalysts (e.g., Lewis acids) and solvents. Comparative studies using aluminum chloride in benzene (as in related benzoxazole syntheses) show significant yield variations depending on temperature and stoichiometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer: UV-Vis spectroscopy identifies π→π* transitions in the benzoxazole ring (absorption ~250–300 nm), while CHN analysis confirms elemental composition . NMR (¹H/¹³C) resolves substituent effects on aromatic protons and carboxylate groups. For example, the deshielding of the oxazole proton (δ ~8.5 ppm) indicates electron-withdrawing effects from the carboxylate . Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns.
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Exact-exchange terms improve accuracy for charge distribution in the carboxylate group . Basis sets like 6-31G* model electrostatic interactions, while solvent effects (PCM) refine dipole moment predictions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data for this compound under varying catalytic conditions?
- Methodological Answer: Systematic screening of transition-metal catalysts (e.g., Pd, Cu) in cross-coupling reactions identifies ligand-dependent activity . For example, contradictory aryl-aryl bond formation yields may arise from competing pathways (e.g., homocoupling vs. heterocoupling). Kinetic studies (e.g., time-resolved HPLC) and DFT-based transition-state analysis isolate rate-determining steps .
Q. How does the electron-withdrawing carboxylate group influence the compound’s participation in transition metal-catalyzed coupling reactions?
- Methodological Answer: The carboxylate stabilizes intermediates via coordination to metal centers (e.g., Pd²⁺), as shown in Suzuki-Miyaura couplings. Comparative studies with non-carboxylated analogs reveal reduced electron density at the oxazole ring, lowering oxidative addition efficiency. Spectroscopic titration (e.g., UV-Vis) quantifies metal-ligand binding constants .
Q. What experimental and computational approaches validate the degradation pathways of this compound in environmental systems?
- Methodological Answer: Aerobic biodegradation studies (e.g., using Bacillus subtilis) coupled with LC-MS/MS identify intermediates like benzoic acid derivatives . Computational models (e.g., QSAR) predict hydrolysis rates at varying pH, validated by kinetic assays in buffer solutions. Isotopic labeling (¹³C) traces carboxylate group fate during photodegradation .
Q. How do electron-withdrawing substituents (e.g., nitro groups) affect the stability and reactivity of benzo[D]oxazole-2-carboxylate derivatives?
- Methodological Answer: Introducing nitro groups (as in ethyl 6-nitrobenzo[d]oxazole-2-carboxylate) increases ring electrophilicity, accelerating nucleophilic substitution but reducing thermal stability. Cyclic voltammetry measures redox potentials, while Arrhenius plots quantify decomposition activation energy .
Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) are appropriate for designing hypothesis-driven studies on this compound’s mechanism of action?
- Methodological Answer: The PICO framework defines:
- Population: Reaction systems (e.g., catalytic coupling).
- Intervention: Variable catalysts/solvents.
- Comparison: Baseline yields vs. optimized conditions.
- Outcome: Reaction efficiency (turnover number).
Data Contradiction Analysis
Q. How can researchers address discrepancies in computational vs. experimental vibrational spectra for this compound?
- Methodological Answer: Discrepancies often arise from anharmonicity or solvent effects. Hybrid DFT (e.g., M06-2X) with implicit solvation models (e.g., SMD) improves IR peak alignment. Experimental validation via attenuated total reflectance (ATR)-FTIR in controlled humidity conditions reduces artifact interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
